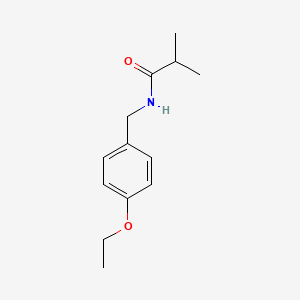
N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Additionally, it has been shown to have an effect on the nervous system, potentially through its interaction with certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with certain enzymes and neurotransmitters. Additionally, this compound has been shown to have antitumor activity, potentially through its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea for lab experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for research on N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor activity, which makes it a potential candidate for cancer treatment. Future research could also focus on understanding the mechanism of action of this compound in more detail, which could help to identify new potential applications.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3-methylbenzoyl isocyanate with 6-methyl-2-pyridinylamine. This reaction results in the formation of a white crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-7-12(9-10)16-14(18)17-13-8-4-6-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWIUASRIYWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B5426291.png)

![N~2~-({1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5426305.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5426310.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)

![ethyl 5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5426328.png)
![ethyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5426329.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426337.png)
![5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)
![1-[4-(benzyloxy)phenyl]-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426352.png)